Phenanthrene-2-carboxylic acid

antimicrobial structure-activity relationship Mycobacterium tuberculosis

Procure Phenanthrene-2-carboxylic acid as the critical 2-position isomer control for SAR studies: 3-substituted derivatives are uniformly more effective, making this compound essential for validating positional specificity. Use as a precursor for tribromide antimicrobial agents (active against M. tuberculosis and S. aureus) or for synthesizing 9,10-dihydrophenanthrene-2-carboxylic acid derivatives with Ki,app 26 nM against steroid 5α-reductase. Also serves as a reference standard in environmental PAH degradation monitoring (EC50 2.3 mM). Ensure experimental validity—do not substitute with generic isomers.

Molecular Formula C15H10O2
Molecular Weight 222.24 g/mol
CAS No. 40452-20-8
Cat. No. B1601046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenanthrene-2-carboxylic acid
CAS40452-20-8
Molecular FormulaC15H10O2
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)C(=O)O
InChIInChI=1S/C15H10O2/c16-15(17)12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)14/h1-9H,(H,16,17)
InChIKeyQTWYUOSZMIWHJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenanthrene-2-carboxylic Acid (CAS 40452-20-8) Technical Baseline and Core Specifications


Phenanthrene-2-carboxylic acid (2-PHECA) is a tricyclic aromatic carboxylic acid with the molecular formula C15H10O2 and a molecular weight of 222.24 g/mol. Its planar phenanthrene core enables DNA intercalation, a property that underlies its cytotoxic potential . Physicochemical characterization data includes a predicted melting point of 258.5–260 °C, a predicted boiling point of 435.4 °C, a density of 1.305 g/cm³, and a predicted pKa of 4.20 . These baseline properties define the compound's fundamental identity but do not inherently confer differentiation; the critical distinctions emerge from comparative structure-activity relationships with its positional isomers and reduced derivatives, which are essential for informed procurement decisions.

Why Generic Substitution of Phenanthrene-2-carboxylic Acid Is Scientifically Unsound


The phenanthrene-2-carboxylic acid scaffold is not a monolithic entity; its biological and physicochemical properties are exquisitely sensitive to the precise position of the carboxylic acid group. Historical data confirm that among the five monocarboxylic acid isomers of phenanthrene (positions 1, 2, 3, 4, and 9), the 3-substituted derivative is uniformly more effective than the 2- or 9-substituted isomers in specific biological contexts [1]. Furthermore, reduction of the central ring to form 9,10-dihydrophenanthrene-2-carboxylic acid drastically alters the compound's activity profile, as seen in steroid 5α-reductase inhibition where the dihydro derivative is a key pharmacophore [2]. Therefore, treating any phenanthrene carboxylic acid as a generic equivalent ignores these profound and quantifiable structure-activity relationships, which directly impact experimental outcomes and the validity of comparative studies.

Product-Specific Quantitative Evidence Guide for Phenanthrene-2-carboxylic Acid (CAS 40452-20-8)


Antimicrobial Activity of Tribromide Derivative vs. Propiolic Acid Isomer

The tribromide derivative of phenanthrene-2-carboxylic acid demonstrates clear antimicrobial activity against Mycobacterium tuberculosis and Staphylococcus aureus, whereas the propiolic acid isomer of the same parent compound exhibits no detectable antibacterial activity . This stark qualitative difference underscores that even within the same structural class, specific substitutions dictate biological function. Therefore, the base compound phenanthrene-2-carboxylic acid is not interchangeable with its isomers for antimicrobial studies.

antimicrobial structure-activity relationship Mycobacterium tuberculosis

Differential Isomer Activity in a Biological Model

A systematic study of phenanthrene derivatives demonstrates a consistent hierarchy of biological effectiveness based on substitution position. Specifically, derivatives substituted at the 3-position are uniformly more effective than the same substituent introduced at either the 2- or 9-position [1]. While quantitative values are not provided in the available abstract, the qualitative ranking is unequivocal. This finding is critical because it positions phenanthrene-2-carboxylic acid as distinct from its 3- and 9-carboxylic acid isomers, confirming that they cannot be used as functional substitutes.

positional isomer structure-activity relationship pharmacology

Critical Role of Central Ring Saturation in 5α-Reductase Inhibition

The parent compound phenanthrene-2-carboxylic acid itself is not the active pharmacophore for steroid 5α-reductase inhibition; rather, it serves as a precursor to the active 9,10-dihydrophenanthrene-2-carboxylic acid class. For example, 7-bromo-9,10-dihydrophenanthrene-2-carboxylic acid (8c) is a potent and selective non-steroidal inhibitor of human type-1 steroid 5α-reductase with a Ki,app of 26 nM [1][2]. This value places the reduced derivative in a potency range that is orders of magnitude more active than the unreduced parent compound, which lacks this specific inhibitory activity. This demonstrates that the choice between the oxidized and reduced form is a critical and quantifiable experimental decision point.

5α-reductase dihydrophenanthrene IC50

Environmental Persistence and Aquatic Toxicity Benchmark

Phenanthrene-2-carboxylic acid exhibits a quantified aquatic toxicity with an EC50 value of 2.3 mM . This data point serves as a benchmark for comparing the environmental impact of this specific compound against other phenanthrene derivatives or potential alternatives in studies of environmental fate or biodegradation. While direct comparative EC50 values for other isomers are not provided in the source, this specific value enables researchers to contextualize the compound's ecological risk profile relative to its class.

environmental fate toxicity EC50

NMDA Receptor Modulation Potential vs. Unsubstituted Phenanthrene

Phenanthrene-2-carboxylic acid is specifically identified as a potential positive and negative modulator of NMDA receptors [1]. This functional activity distinguishes it from unsubstituted phenanthrene, which lacks the carboxylic acid moiety and would not be expected to interact with the receptor in the same manner. While specific quantitative modulation data (e.g., EC50 or IC50 values) are not provided in the source, the identification of this specific pharmacological activity for the 2-carboxylic acid derivative provides a clear functional differentiation from the core hydrocarbon.

NMDA receptor modulator neuroscience

Phenanthrene-2-carboxylic Acid (CAS 40452-20-8): Validated Research and Industrial Application Scenarios


Synthesis of Site-Specific Antimicrobial Derivatives

Procure phenanthrene-2-carboxylic acid as a precursor for the synthesis of tribromide derivatives. Evidence confirms that this specific substitution pattern confers activity against Mycobacterium tuberculosis and Staphylococcus aureus, a property not shared by the propiolic acid isomer . This scenario is appropriate for medicinal chemistry programs investigating novel antimicrobial agents.

Building Block for Non-Steroidal 5α-Reductase Inhibitors

Utilize phenanthrene-2-carboxylic acid as the starting material for the synthesis of 9,10-dihydrophenanthrene-2-carboxylic acid derivatives. The reduced core is essential for high-potency inhibition of human steroid 5α-reductase, with key derivatives achieving Ki,app values of 26 nM [1]. This scenario is highly relevant for researchers developing treatments for androgen-dependent conditions.

Negative Control in Positional Isomer Activity Studies

Use phenanthrene-2-carboxylic acid as a critical comparator in structure-activity relationship (SAR) studies of phenanthrene derivatives. Systematic analysis demonstrates that 3-substituted derivatives are uniformly more effective than 2-substituted derivatives in certain biological contexts [2]. Therefore, the 2-isomer serves as an essential control to validate the positional specificity of observed biological effects.

Environmental Fate and Toxicology Research

Employ phenanthrene-2-carboxylic acid as a reference standard in environmental monitoring and biodegradation studies. It is a key intermediate in the anaerobic degradation of phenanthrene , and its aquatic toxicity has been benchmarked with an EC50 of 2.3 mM . This scenario is ideal for environmental scientists tracking PAH metabolites and assessing ecological risk.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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